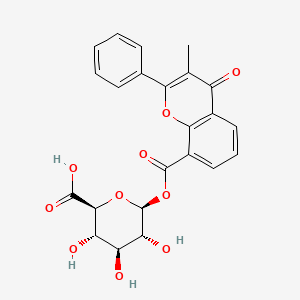
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is a metabolite of Flavoxate hydrochloride, a compound used in the treatment of urinary bladder spasms. It is known for its role in proteomics research and has a molecular formula of C23H20O10 with a molecular weight of 456.3989 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide typically involves the glucuronidation of 3-Methylflavone-8-carboxylic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation uses glucuronosyltransferase enzymes, while chemical methods involve the use of glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound is often carried out using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Investigated for its potential therapeutic effects and its role as a metabolite of Flavoxate hydrochloride.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
作用機序
The mechanism of action of 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. These effects are mediated through the inhibition of muscarinic receptors, leading to the relaxation of smooth muscles in the urinary bladder .
類似化合物との比較
Similar Compounds
Flavoxate hydrochloride: The parent compound from which 3-Methylflavone-8-carboxylic acid acyl-b-D-glucuronide is derived.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of the glucuronide derivative.
Other glucuronides: Compounds that undergo similar glucuronidation reactions.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of Flavoxate hydrochloride. Its glucuronide form enhances its solubility and facilitates its excretion from the body .
特性
分子式 |
C23H20O10 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15-,16-,17+,20-,23-/m0/s1 |
InChIキー |
QTFLEEJQZRBOAR-ZFMFMYKPSA-N |
異性体SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




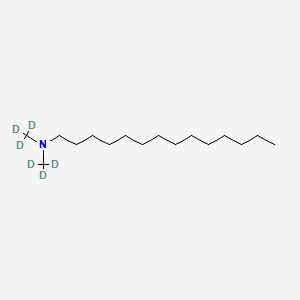
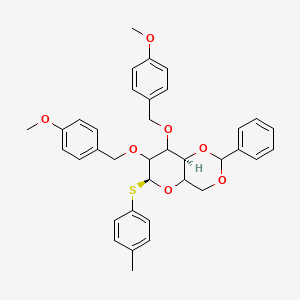
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
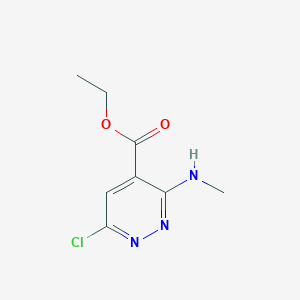
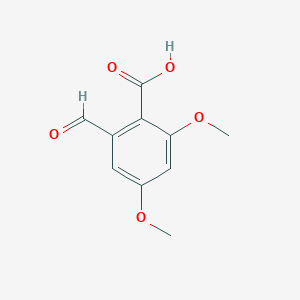
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
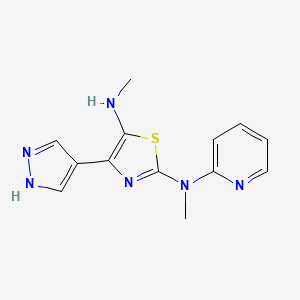
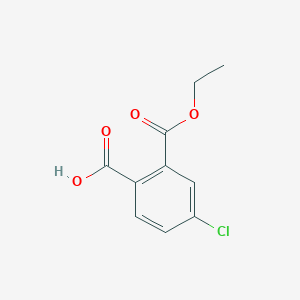
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)



